molecular formula C21H25N3O4 B2744583 6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2320573-99-5

6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2744583
CAS No.: 2320573-99-5
M. Wt: 383.448
InChI Key: CEQMHGPCBCHHFB-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, a cyclopropyl group, and a piperidine ring substituted with a 2,5-dimethoxybenzoyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Piperidine Ring: The piperidine ring can be synthesized through nucleophilic substitution reactions involving piperidine derivatives and suitable electrophiles.

    Substitution with 2,5-Dimethoxybenzoyl Group: The final step involves the acylation of the piperidine ring with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one
  • 6-Cyclopropyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one

Uniqueness

6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to the specific positioning of the 2,5-dimethoxybenzoyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

6-cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-16-5-7-19(28-2)17(13-16)21(26)23-11-9-15(10-12-23)24-20(25)8-6-18(22-24)14-3-4-14/h5-8,13-15H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQMHGPCBCHHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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